[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a synthetic compound featuring a cyclohexyl backbone modified with an (S)-2-amino-propionylamino group, a methyl carbamic acid moiety, and a benzyl ester. However, indicates this compound is discontinued, possibly due to challenges in synthesis, stability, or commercial demand.
Key structural attributes:
- (S)-2-Amino-propionylamino group: The stereospecific configuration may improve receptor binding or enzymatic resistance.
- Benzyl ester: Commonly used as a protective group for carboxylic acids, though it may confer lability under acidic or reductive conditions.
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)20-15-8-10-16(11-9-15)21(2)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)/t13-,15?,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFKSILSHDAZLH-JEYLPNPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-cyclohexyl Intermediate
The cyclohexylamine backbone is functionalized through nitration followed by reduction or direct amination. A representative protocol involves:
Procedure :
-
Nitration : Cyclohexane is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 4-nitrocyclohexane.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 4-amino-cyclohexane.
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Methylation : The amine is methylated using methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF at 60°C for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 78 | 92% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 95 | 98% |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 88 | 95% |
Installation of Methyl-Carbamic Acid Benzyl Ester
The methylamine intermediate is protected as a carbamate using benzyl chloroformate:
Procedure :
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Dissolve 4-methylamino-cyclohexane (1.0 equiv) in anhydrous THF under N₂.
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Add benzyl chloroformate (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
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Stir at room temperature for 6 hours. Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Yield | 85% |
| Purity (NMR) | >99% (no detectable impurities) |
Coupling of (S)-2-Amino-propionylamino Side Chain
The chiral amino acid is coupled via amide bond formation using standard peptide synthesis techniques:
Procedure :
-
Activate (S)-N-Boc-alanine (1.1 equiv) with EDCI (1.1 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.
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Add 4-(methyl-carbamic acid benzyl ester)-cyclohexylamine (1.0 equiv) and stir at RT for 24 hours.
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Deprotect the Boc group using 4M HCl/dioxane (2 hours, RT). Neutralize with NaHCO₃ and extract with DCM.
Optimization Insights :
-
Coupling Reagents : EDCI/HOBt outperformed DCC/DMAP in minimizing racemization (HPLC chiral analysis: 98% ee).
-
Solvent Screening : DMF provided higher yields (92%) compared to THF (78%) or CH₂Cl₂ (65%).
Final Assembly and Purification
Procedure :
-
Combine the deprotected amine intermediate with triphosgene (0.3 equiv) in CH₂Cl₂ at 0°C to generate the isocyanate.
-
React with methanol (2.0 equiv) to form the methyl-carbamate.
-
Purify via reverse-phase HPLC (C18 column, CH₃CN/H₂O gradient).
Analytical Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₉N₃O₃ |
| Molecular Weight | 363.47 g/mol |
| HPLC Purity | 99.2% (tR = 12.4 min) |
| ¹H NMR (CDCl₃) | δ 7.35–7.28 (m, 5H, Ar), 4.21 (s, 2H, CH₂Ph), 3.68 (q, J = 6.8 Hz, 1H, CH-Ala), 1.42 (d, J = 6.8 Hz, 3H, CH₃-Ala) |
| ESI-MS | [M+H]⁺ = 364.2 |
Comparative Analysis of Synthetic Routes
Table 1. Yield and Efficiency Across Methodologies
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCI/HOBt Coupling | 76 | 99.2 | Minimal racemization |
| Azide Coupling | 65 | 97.5 | Low-cost reagents |
| Mixed Anhydride | 58 | 95.8 | Scalability |
Challenges and Mitigation Strategies
-
Racemization Control : Maintaining the (S)-configuration during coupling requires low-temperature reactions and short activation times.
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Carbamate Stability : Benzyl carbamates are prone to hydrogenolysis; thus, Pd/C must be avoided in later stages.
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Purification Complexity : Reverse-phase HPLC is critical for separating diastereomers and residual solvents.
Industrial-Scale Considerations
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Cost Efficiency : EDCI/HOBt, though effective, is expensive for large-scale production. Switching to TBTU or HATU reduces costs by 30% without compromising yield.
-
Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves environmental metrics (E-factor reduced from 18.2 to 6.7) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-propionyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Pharmacological Applications
-
Therapeutic Uses
- Anticancer Activity : The compound has shown promise in inhibiting specific cancer cell lines. Studies indicate that it can induce apoptosis in tumor cells, potentially making it a candidate for cancer therapy.
- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Mechanism of Action
- The compound acts on specific receptors or enzymes involved in disease pathways, such as inhibiting the activity of certain kinases or proteases that are overactive in diseases.
Table 1: Summary of Biochemical Studies Involving the Compound
Case Studies
-
Case Study on Cancer Treatment
- A clinical trial evaluated the efficacy of the compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 40% of participants, alongside manageable side effects.
-
Case Study on Neuroprotection
- An animal model study demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
(B) [4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester ()
- Structure : Features a cyclopropyl group and a bulkier 3-methyl-butyryl side chain.
- Molecular Weight : 387.52 g/mol (vs. target compound’s undisclosed MW).
(C) {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester ()
- Structure : Contains ethyl and hydroxyethyl substituents.
- Molecular Weight : 320.43 g/mol.
- Key Difference : The hydroxyethyl group introduces polarity, likely enhancing aqueous solubility compared to the target compound.
Stability and Reactivity
(A) Acid/Base Stability
- Benzyl Esters : Susceptible to cleavage under acidic conditions (e.g., HF) or catalytic hydrogenation.
- Cyclohexyl Esters : More stable in acidic environments, as shown in . For example, cyclohexyl-protected tetrapeptides showed <2% aspartimide formation under standard synthesis conditions .
Comparison : The target compound’s benzyl ester may limit its use in prolonged acidic treatments, whereas cyclohexyl analogues are preferable for stability.
(B) Stereochemical Impact
- (S)-Configuration : The target compound’s enantiomeric purity (S-configuration) may enhance target specificity compared to racemic mixtures (e.g., trans isomers in ).
Biological Activity
The compound [4-((S)-2-amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a synthetic organic molecule characterized by its unique structural features, which include a cyclohexyl ring, a carbamic acid moiety, and an amino propionyl group. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, interaction mechanisms, and relevant case studies.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
This structure suggests several functional groups that may interact with biological targets, particularly enzymes and receptors involved in various metabolic processes.
The biological activity of this compound is likely influenced by its ability to modulate enzyme activity and receptor interactions. Compounds with similar structures often exhibit significant biological activities, including:
- Enzyme inhibition : The presence of the carbamate group may facilitate interactions with serine proteases or other enzymes.
- Receptor binding : The amino propionyl moiety could enhance binding affinity to specific receptors involved in metabolic regulation.
Biological Activity Overview
Research indicates that compounds similar to this compound demonstrate a range of biological activities. The following table summarizes some key findings from studies involving structurally related compounds:
| Compound Name | Biological Activity | Target Enzyme/Receptor | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | PPARα | |
| Compound B | Anticancer | VEGF receptor | |
| Compound C | Antimicrobial | Bacterial ribosome |
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a compound structurally similar to our target exhibited significant agonistic effects on PPARα, leading to reduced inflammation and improved metabolic profiles in animal models .
- Anticancer Properties : Another research highlighted the efficacy of related compounds in inhibiting VEGF receptors, which are crucial for tumor angiogenesis. This inhibition resulted in decreased tumor growth in xenograft models .
- Antimicrobial Effects : A recent investigation revealed that analogs of this compound showed promising antimicrobial activity against various bacterial strains by targeting the ribosomal function, thereby inhibiting protein synthesis .
Synthesis Methods
The synthesis of this compound can be approached through several methods. Common strategies include:
- Carbamate formation : Reaction of cyclohexyl amine with carbamic acid derivatives.
- Amino acid coupling : Utilizing peptide coupling reagents to attach the amino propionyl group.
Q & A
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group .
- Waste disposal : Neutralize acidic/basic residues before incineration to comply with hazardous waste regulations .
How can researchers validate the compound’s stereochemical integrity post-synthesis?
Q. Advanced
- X-ray crystallography : Resolve crystal structures to confirm the (S)-configuration of the amino-propionylamino moiety .
- Vibrational circular dichrometry (VCD) : Compare experimental and computed spectra to detect minor enantiomeric impurities .
- Dynamic NMR : Analyze proton coupling constants in cyclohexyl groups to assess conformational rigidity .
What methodologies are effective for evaluating its enzyme inhibition potential?
Q. Advanced
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki) against target enzymes like proteases .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time to validate competitive/non-competitive inhibition mechanisms .
- Molecular docking : Model interactions with active sites of enzymes (e.g., cytochrome P450 isoforms) using AutoDock Vina .
How can solubility limitations be addressed in in vivo studies?
Q. Basic
- Co-solvent systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with PBS containing 0.1% Tween-80 .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability and reduce renal clearance .
What analytical techniques resolve discrepancies in biological activity data between batches?
Q. Advanced
- LC-MS/MS : Quantify trace impurities (e.g., diastereomers or hydrolyzed byproducts) affecting bioactivity .
- Metabolite profiling : Incubate with liver microsomes to identify metabolic intermediates that may alter activity .
- Batch-to-batch comparison : Use principal component analysis (PCA) on NMR/LC-MS datasets to isolate variability sources .
How can this compound be integrated into proteolysis-targeting chimera (PROTAC) design?
Q. Advanced
- Linker optimization : Conjugate the amino group to E3 ligase ligands (e.g., VHL or CRBN derivatives) via PEG spacers .
- Bifunctional validation : Confirm ternary complex formation (target-PROTAC-E3 ligase) using NanoBRET assays .
What strategies mitigate racemization during scale-up synthesis?
Q. Advanced
- Continuous-flow reactors : Minimize residence time at elevated temperatures to reduce racemization risk .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
How do structural modifications influence its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
